molecular formula C22H27N5O2 B3309361 4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 941951-07-1

4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione

Cat. No.: B3309361
CAS No.: 941951-07-1
M. Wt: 393.5 g/mol
InChI Key: SSPZWKZRJRDLBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione is a complex organic compound belonging to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate diketones with ammonium acetate under microwave-assisted conditions . Another approach uses a NHC-copper-catalyzed isocyanide insertion into alcohols, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of this compound typically employs high-yielding, scalable methods such as solvent-free microwave-assisted synthesis or multicomponent reactions. These methods are preferred due to their efficiency, cost-effectiveness, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include ammonium acetate, benzyl isocyanide, and various catalysts like NHC-copper and Schiff’s base complex nickel catalysts . Reaction conditions often involve microwave-assisted heating or solvent-free environments to enhance efficiency and yield.

Major Products

The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-13(2)12-25-20(28)18-19(24(6)22(25)29)23-21-26(14(3)15(4)27(18)21)16(5)17-10-8-7-9-11-17/h7-11,13,16H,12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPZWKZRJRDLBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC(C)C)C(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Reactant of Route 2
Reactant of Route 2
4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Reactant of Route 3
Reactant of Route 3
4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Reactant of Route 4
Reactant of Route 4
4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Reactant of Route 5
Reactant of Route 5
4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Reactant of Route 6
4,7,8-Trimethyl-2-(2-methylpropyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.